molecular formula C18H19N5O2 B2882385 N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-95-9

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2882385
CAS RN: 483993-95-9
M. Wt: 337.383
InChI Key: CAURSVOYNSIBQT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as MTPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MTPP belongs to the class of tetrazole-based compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Antioxidant and Anticancer Activity

Antioxidant Activity

Some derivatives of compounds similar to the query, particularly those involving methoxyphenyl groups, have been shown to exhibit significant antioxidant activity. For instance, novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have demonstrated antioxidant properties, outperforming known antioxidants like ascorbic acid in certain cases. This suggests the potential for such compounds to contribute to the development of new antioxidant agents (Tumosienė et al., 2020).

Anticancer Activity

The same derivatives have also shown anticancer activity in tests against human glioblastoma and triple-negative breast cancer cell lines. This indicates the possibility of utilizing these compounds in the development of novel anticancer therapies, particularly for treating glioblastoma, which is known for its resistance to conventional treatments (Tumosienė et al., 2020).

Enzyme Inhibition for Drug Discovery

COX-2 Inhibition

Docking studies and structural analysis of tetrazole derivatives, including compounds with methoxyphenyl groups, have highlighted their potential as cyclooxygenase-2 (COX-2) inhibitors. These findings are important for drug discovery, particularly in the development of anti-inflammatory agents that target the COX-2 enzyme without affecting COX-1, potentially reducing gastrointestinal side effects (Al-Hourani et al., 2015).

properties

IUPAC Name

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-4-3-5-13(10-12)11-16(17-20-22-23-21-17)18(24)19-14-6-8-15(25-2)9-7-14/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAURSVOYNSIBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide

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